molecular formula C18H12F3N5O B214863 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole

カタログ番号 B214863
分子量: 371.3 g/mol
InChIキー: PPJLFNPGYPBAHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole, also known as TAK-915, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

作用機序

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus and is involved in cognitive function and memory. By blocking the activity of the GABA-A α5 receptor, 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole enhances the activity of the hippocampus, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole can improve cognitive function and memory in animal models of Alzheimer's disease and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia. 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole has also been shown to have anxiolytic and antidepressant effects in animal models.

実験室実験の利点と制限

One advantage of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is its high selectivity for the GABA-A α5 receptor subtype, which reduces the risk of off-target effects. However, 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole.

将来の方向性

For 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole research include investigating its potential therapeutic applications in other neurological and cognitive disorders, such as Parkinson's disease and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole and to investigate its long-term safety and efficacy. Finally, the development of more soluble formulations of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole could improve its in vivo administration.
In conclusion, 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is a promising small molecule with potential therapeutic applications in the treatment of cognitive and neurological disorders. Its high selectivity for the GABA-A α5 receptor subtype makes it an attractive candidate for further research, and future studies will be needed to determine its optimal dosage, administration route, and long-term safety and efficacy.

合成法

The synthesis of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole involves the reaction of 4-methylphenylhydrazine with 2-(3-(trifluoromethyl)phenyl)-4-isoxazolylacetonitrile, followed by the addition of sodium azide and copper sulfate. The resulting product is then purified by column chromatography to obtain 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole in high purity.

科学的研究の応用

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole has been extensively studied for its potential therapeutic applications in the treatment of cognitive and neurological disorders, such as Alzheimer's disease and schizophrenia. Studies have shown that 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole can improve cognitive function and memory in animal models of Alzheimer's disease and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.

特性

製品名

1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole

分子式

C18H12F3N5O

分子量

371.3 g/mol

IUPAC名

4-[1-(4-methylphenyl)tetrazol-5-yl]-5-[3-(trifluoromethyl)phenyl]-1,2-oxazole

InChI

InChI=1S/C18H12F3N5O/c1-11-5-7-14(8-6-11)26-17(23-24-25-26)15-10-22-27-16(15)12-3-2-4-13(9-12)18(19,20)21/h2-10H,1H3

InChIキー

PPJLFNPGYPBAHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC(=CC=C4)C(F)(F)F

正規SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC(=CC=C4)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。